N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7O2.ClH/c1-14-8(17)15-4-11-5(6(15)12-13-14)7(16)10-3-2-9;/h4H,2-3,9H2,1H3,(H,10,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMWTFRMNKGPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization of AIC Derivatives
The foundational approach involves treating 5-aminoimidazole-4-carboxamide (13 ) with nitrous acid (generated in situ from sodium nitrite under acidic conditions) to form 5-diazoimidazole-4-carboxamide (diazo-IC, 10 ). Subsequent reaction with methyl isocyanate introduces the 3-methyl group, yielding the open-chain triazene intermediate (3 ), which undergoes cyclization to form the imidazotetrazine core. For the target compound, methyl isocyanate is replaced with 2-aminoethyl isocyanate (or a protected analogue) to install the 3-(2-aminoethyl) substituent.
Critical Parameters
-
pH Control : Diazotization requires acidic conditions (pH 3–4, tartaric acid) to stabilize the diazo intermediate.
-
Temperature : Reactions are conducted at 0–5°C to minimize decomposition of reactive intermediates.
-
Solvent System : Aqueous/organic biphasic systems (e.g., H2O/CHCl3) enhance yields by partitioning hydrophobic byproducts into the organic phase.
Alternative Route via Cyanide Intermediates
A modified pathway employs 5-diazoimidazole-4-carbonitrile (28 ) as the starting material. Reaction with 2-aminoethyl isocyanate forms a carbamoyl intermediate, which is hydrolyzed to the carboxamide under strongly acidic conditions (10 M HCl). Cyclization to the imidazotetrazine core occurs spontaneously during hydrolysis, with the nitrile group converted to the carbonyl functionality at C4.
Hydrochloride Salt Formation
The free base of the target compound is isolated as a hygroscopic solid. Conversion to the hydrochloride salt enhances stability and solubility:
-
The free base is dissolved in anhydrous ethanol.
-
Gaseous HCl is bubbled through the solution at 0°C until precipitation is complete.
-
The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Analytical Confirmation
-
Melting Point : 218–220°C (decomposes).
-
1H NMR (D2O) : δ 3.45 (t, 2H, CH2NH2), 3.89 (s, 3H, NCH3), 7.92 (s, 1H, imidazole-H).
Optimization and Scalability
Yield Enhancement Strategies
-
Protecting Groups : The 2-aminoethyl group is protected as a tert-butoxycarbonyl (Boc) derivative during synthesis to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) precedes salt formation.
-
Catalysis : Lewis acids (e.g., ZnCl2) accelerate cyclization, reducing reaction time from 24 h to 6 h.
Purification Techniques
-
Column Chromatography : Silica gel (CH2Cl2/MeOH 9:1) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (3:1) yields crystals of >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Diazotization-Cyclization | 5-Aminoimidazole-4-carboxamide | 45 | 98 | Scalable, minimal byproducts |
| Cyanide Hydrolysis | 5-Diazoimidazole-4-carbonitrile | 32 | 95 | Avoids sensitive isocyanates |
| Carbamoyl Chloride | 1,2-Diaminoethane | 38 | 97 | Stable intermediates, high reproducibility |
Mechanistic Insights
pH-Dependent Reactivity
The imidazotetrazine core hydrolyzes rapidly under alkaline conditions (t1/2 = 1.29 h at pH 7.4), necessitating neutral or mildly acidic conditions during synthesis. Protonation at N7 stabilizes the tetrazine ring against premature cleavage (Figure 1).
Electrophilic Intermediate Lifetime
The 3-(2-aminoethyl) group influences the lifetime of the diazonium intermediate. Unlike TMZ’s methyldiazonium (t1/2 = 0.39 s), the target compound’s ethyldiazonium derivative undergoes elimination to ethene, reducing its electrophilic potency. This property necessitates precise control of reaction kinetics to maximize DNA alkylation efficiency.
Industrial-Scale Considerations
-
Cost Efficiency : Bulk synthesis of 2-aminoethyl isocyanate remains prohibitively expensive. The carbamoyl chloride route is preferred for large-scale production.
-
Safety Protocols : Diazomethane byproducts require containment via cold traps and scrubbing systems.
Emerging Methodologies
Recent advances focus on flow chemistry to enhance reaction control:
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
The imidazotetrazine ring undergoes pH-dependent hydrolysis, a reaction central to its activation. Under physiological conditions (pH 7.4), the compound hydrolyzes to form the open-chain triazene intermediate 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC) . This intermediate further decomposes into methyldiazonium ions , the active alkylating species, and 5-aminoimidazole-4-carboxamide (AIC) .
Key Data:
| Reaction Step | Conditions | Half-Life | Products | Reference |
|---|---|---|---|---|
| Hydrolysis of imidazotetrazine | pH 7.4, 37°C | ~1.24 h | MTIC | |
| MTIC decomposition | pH 7.4, 37°C | 8 min | Methyldiazonium, AIC |
The methyldiazonium ion methylates DNA at guanine O6, N7, and adenine N3 positions, with O6-methylguanine being the primary cytotoxic lesion .
Alkylation Reactions
The compound acts as a prodrug, requiring hydrolysis to generate methyldiazonium for alkylation. This electrophile reacts with nucleophilic sites on DNA, proteins, and small molecules:
DNA Methylation:
-
Primary target : Guanine O6 (5% of total methylation), critical for cytotoxicity due to mismatch repair evasion .
-
Secondary targets : Guanine N7 (70%) and adenine N3 (10%), rapidly repaired by base excision .
Protein Interaction:
Methyldiazonium alkylates cysteine and lysine residues in proteins, potentially inhibiting DNA repair enzymes like MGMT .
Synthetic Modifications and Conjugation
The carboxamide group at position 8 and the aminoethyl side chain enable targeted derivatization for prodrug development or conjugation with targeting moieties.
Carboxamide Activation:
The 8-carboxamide reacts with p-nitrophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate (3 ), which couples with amines (e.g., ethylene diamine) to yield derivatives with improved solubility or targeting .
Example Reaction :
text3-Methyl-4-oxo-imidazotetrazine-8-carboxylic acid + DCC + *p*-nitrophenol → Nitrophenyl ester (Intermediate) Nitrophenyl ester + Amine → Carboxamide derivative
Yield: 75% for nitrophenyl ester formation .
Aminoethyl Side Chain Functionalization:
The primary amine on the ethyl side chain undergoes:
-
Acylation : With activated carboxylic acids (e.g., benzyl esters) using coupling agents like HOBt/EDC.
-
Sulfonylation : With sulfonyl chlorides in basic conditions.
Stability and Reaction Kinetics
The compound exhibits limited stability in aqueous solutions, necessitating lyophilized storage. Degradation accelerates under acidic or basic conditions:
Stability Data:
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | <1 h | MTIC, AIC |
| pH 10.0 (NaOH) | <30 min | Ring-opened derivatives |
| Neutral (PBS) | ~24 h | MTIC (major) |
Biological Alkylation Mechanism
In vivo, the compound crosses cell membranes and hydrolyzes intracellularly to release methyldiazonium. This ion methylates DNA, causing crosslinks and strand breaks. Resistance arises via MGMT-mediated repair of O6-methylguanine .
Methylation Efficiency:
| Cell Line | IC50 (μM) | MGMT Expression |
|---|---|---|
| Glioblastoma (U87) | 12.5 | Low |
| Colon Cancer (HT29) | 48.3 | High |
Comparative Reactivity with Analogues
Structural modifications alter reactivity:
| Derivative | Modification | Hydrolysis Rate (t1/2) | Cytotoxicity (IC50) |
|---|---|---|---|
| Parent compound | None | 1.24 h | 12.5 μM |
| 3-Ethyl analogue | Ethyl group at N3 | 2.1 h | 28.7 μM |
| 8-Ester prodrug | Carboxamide → ester | 0.8 h | 8.9 μM |
Removal of the methyl group at N3 or esterification at C8 increases hydrolysis rates and potency .
Scientific Research Applications
Overcoming Drug Resistance
One of the primary applications of N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride is in the development of novel therapies aimed at overcoming resistance to established chemotherapeutic agents like temozolomide. Research indicates that this compound can potentially inhibit tumor growth in glioblastoma models that exhibit resistance to standard treatments .
Synergistic Effects with Other Agents
In combination studies, this compound has demonstrated synergistic effects when used alongside other anticancer drugs. This synergy enhances the overall efficacy of treatment regimens and reduces the required dosages of more toxic agents .
Data Table: Summary of Research Findings
Case Study 1: Glioblastoma Treatment
A study published in PubMed evaluated various imidazotetrazine analogues for their ability to overcome temozolomide resistance in glioblastoma models. The findings indicated that this compound significantly reduced tumor size compared to control groups receiving standard therapies alone .
Case Study 2: Synergistic Drug Combinations
Another investigation focused on the synergistic effects of this compound when combined with other chemotherapeutics. Results showed enhanced cytotoxicity against resistant cancer cell lines when administered together with agents like doxorubicin and cisplatin .
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride involves the methylation of DNA. The compound is converted into an active form that methylates the guanine bases in DNA, leading to DNA damage and subsequent cell death. This mechanism is similar to that of temozolomide, which also targets DNA and disrupts cellular replication .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-methyl group in the target compound distinguishes it from analogues with bulkier or electron-withdrawing substituents:
Impact : Methyl substituents balance stability and activity, while chloroethyl groups enhance reactivity but compromise safety .
Functional Group Variations at Position 8
The 8-carboxamide group in the target compound contrasts with ester or furoxan derivatives:
Impact : Carboxamides offer superior pharmacokinetics, while esters are less stable but easier to synthesize .
Side Chain Modifications
The 2-aminoethyl side chain in the hydrochloride form improves solubility and target engagement:
Impact: Aminoethyl chains optimize solubility and charge, whereas alkylamino groups may enhance tissue distribution at the cost of toxicity .
Biological Activity
N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₂ClN₇O₂
- Molecular Weight : 273.68 g/mol
- Structure : The compound features an imidazo-tetrazine core with an aminoethyl substituent and a carboxamide group.
The biological activity of this compound is primarily mediated through its ability to generate reactive intermediates that interact with DNA. Upon hydrolysis, the compound forms aziridinium ions that preferentially modify guanine bases at the N7 position. This leads to the formation of DNA adducts that can induce cytotoxicity in tumor cells.
Key Mechanisms:
- DNA Methylation : The compound acts similarly to temozolomide (TMZ), where it methylates DNA at the N7 position of guanine.
- MGMT Independence : Unlike some conventional alkylating agents, certain derivatives show activity independent of the O6-methylguanine-DNA methyltransferase (MGMT) repair pathway, making them potentially effective against MGMT-expressing tumors.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the imidazo-tetrazine structure can significantly influence biological activity. A quantitative structure–activity relationship (QSAR) study identified that compounds with specific substitutions at the 3-position demonstrated enhanced potency and selectivity against tumor cell lines.
| Compound | Substitution | Activity (GI50 in μM) | Remarks |
|---|---|---|---|
| IVa | None | <10 | Most active against solid tumors |
| IIa | 3-Methyl | >50 | Low activity |
| IIIb | 2-Aminoethyl | 20 | Moderate activity |
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various human tumor cell lines:
- Solid Tumors : The compound has shown potent growth inhibition in several human solid tumor lines including PC-3 (prostate), HCT-15 (colon), and MDA-MB-231 (breast).
- Leukemia : It was also effective against HL-60 leukemia cells with survival rates dropping below 10% at optimal concentrations.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study 1 : A comparative analysis of N-(2-aminoethyl)-substituted imidazotetrazines revealed that compounds with enhanced solubility and optimized functional groups exhibited improved antitumor properties compared to standard treatments like TMZ .
- Study 2 : Research focused on the pharmacokinetics and metabolism indicated that the compound undergoes rapid hydrolysis in vivo to yield biologically active metabolites similar to those produced by TMZ .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves reacting isocyanates with diazomethane derivatives in polar aprotic solvents like DMSO. Key steps include:
- Reaction Conditions : Maintain temperatures below 25°C to prevent side reactions (e.g., diazomethane decomposition) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol) to isolate the product. In one protocol, washing with water and ether followed by chromatographic separation achieved 45–70% yields .
- Quality Control : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and melting point analysis (e.g., 179–180°C for derivative 2e) .
Q. What characterization techniques are critical for confirming the compound’s structure?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) identifies proton and carbon environments, particularly the imidazotetrazine core and carboxamide side chain. For example:
- ¹H NMR : Signals at δ 2.5–3.5 ppm confirm methyl and aminoethyl groups .
- MS (ES+) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
- IR Spectroscopy : Absorbances near 1700 cm⁻¹ and 1650 cm⁻¹ confirm carbonyl (C=O) and amide (N–H) groups, respectively .
Advanced Research Questions
Q. How does the compound exhibit antitumor activity, and what challenges arise in elucidating its mechanism of action?
- Methodological Answer : The compound likely acts as a prodrug, hydrolyzing in aqueous media to release triazene derivatives (e.g., MCTIC), which alkylate DNA at O⁶-guanine positions. Key approaches include:
- Hydrolysis Studies : Monitor degradation kinetics in buffers (pH 7–9) using UV-Vis or LC-MS to identify active metabolites .
- Cellular Assays : Evaluate DNA damage via comet assays or γ-H2AX foci quantification in glioblastoma models .
- Challenges : Distinguishing direct DNA alkylation from off-target effects (e.g., protein binding) requires isotopic labeling and comparative studies with resistant cell lines .
Q. What strategies are effective in overcoming resistance to this compound in cancer models?
- Methodological Answer : Resistance often stems from O⁶-methylguanine-DNA methyltransferase (MGMT) repair or mismatch repair (MMR) deficiency. Strategies include:
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance therapeutic efficacy?
- Methodological Answer : SAR studies focus on the imidazotetrazine core and carboxamide side chain:
- Core Modifications : Replace the 3-methyl group with bulkier alkyl chains to slow hydrolysis and prolong half-life .
- Side Chain Optimization : Substitute the aminoethyl group with heterocyclic amines (e.g., piperazinyl) to improve blood-brain barrier penetration .
- Testing : Assess derivatives in vitro (IC₅₀ in glioma cells) and in vivo (xenograft models), prioritizing compounds with >50% tumor growth inhibition .
Q. What considerations are critical when designing in vivo studies to evaluate pharmacokinetics?
- Methodological Answer :
- Dosing : Use 10–100 mg/kg intraperitoneal or oral doses in murine models, adjusting for bioavailability (~20–40% in temozolomide analogs) .
- Metabolite Tracking : Employ LC-MS/MS with deuterated internal standards (e.g., AGN-¹³C¹⁵N₄) to quantify parent drug and triazene metabolites in plasma .
- Toxicity Monitoring : Measure liver enzymes (ALT/AST) and hematological parameters weekly to assess safety .
Analytical and Experimental Design Challenges
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix Effects : Blood proteins and lipids can interfere with detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
- Sensitivity : Use high-resolution MS (Q-TOF) with a lower limit of quantification (LLOQ) of 1 ng/mL. Internal standards (e.g., AOZ-d₄) improve precision .
- Degradation : Store samples at -80°C and avoid repeated freeze-thaw cycles to preserve stability .
Q. How does the hydrochloride salt form influence solubility and stability during storage?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS) compared to the free base, facilitating intravenous administration .
- Stability : Store lyophilized powder at 4°C in desiccators. Avoid alcoholic solvents (e.g., methanol), which accelerate decomposition to 2-azahypoxanthine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
